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Compound of Interest

Compound Name: C14H18BrN5O2

Cat. No.: B12631912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C14H18BrN5O2, chemically known as 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-

hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA)

with demonstrated antioxidant and anti-inflammatory properties.[1] Preclinical animal studies

are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such

as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.[1] This

document provides a summary of the available data from animal model studies, focusing on

pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental

protocols.

Data Presentation
Pharmacokinetic Parameters of C1 in Wistar Rats
The following table summarizes the key pharmacokinetic parameters of C1 following

intravenous (i.v.) and oral (p.o.) administration at a dose of 50 mg/kg.
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Parameter
Intravenous (i.v.)
Administration

Oral (p.o.) Administration

Dose 50 mg/kg 50 mg/kg

Elimination Half-Life (t½) ~0.9 hours Not explicitly stated

Clearance (CL) 24 mL/min Not explicitly stated

Maximum Plasma

Concentration (Cmax)
Not applicable Reached at 33 minutes

Oral Bioavailability (F%) Not applicable ~77%

Data sourced from a study on Wistar rats.[1]

Acute Toxicity Profile of C1 in Wistar Rats
An acute toxicity study was conducted using the up-and-down procedure (OECD method).

Route of Administration GHS Category Observations

Intraperitoneal (i.p.) Category 4 Low toxicity

Oral (p.o.) Category 5 Low toxicity

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4

and 5 indicate low toxicity.[1] No signs of apparent toxicity were observed in the animals for 14

days post-administration.[1] Necropsy revealed no macroscopic changes in the liver, small

intestine, colon, heart, spleen, stomach, or kidneys.[1]

Experimental Protocols
Pharmacokinetic Study Protocol
1. Animal Model:

Species: Wistar rats.[1]

Health Status: Healthy, pathogen-free.
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Housing: Controlled environment with standard diet and water ad libitum.

2. Drug Administration:

Formulation: C1 dissolved in a suitable vehicle.

Dosing:

Intravenous (i.v.) administration: 50 mg/kg.[1]

Oral (p.o.) administration: 50 mg/kg.[1]

Intraperitoneal (i.p.) administration was also performed.[1]

3. Sample Collection:

Matrix: Blood plasma.

Timepoints: A series of time points post-administration to capture the absorption, distribution,

metabolism, and excretion (ADME) profile.

4. Bioanalytical Method:

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the

quantification of C1 in plasma.[1]

Validation: The RP-HPLC method was successfully validated.[1]

5. Data Analysis:

Pharmacokinetic parameters (t½, CL, Cmax, bioavailability) were calculated from the plasma

concentration-time data.[1]

Acute Toxicity Study Protocol (Up-and-Down Procedure)
1. Animal Model:

Species: Wistar rats.[1]
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2. Guideline:

The study was conducted following the up-and-down procedure as per OECD guidelines.[1]

3. Administration:

Routes: Oral (p.o.) and intraperitoneal (i.p.).[1]

Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or

down depending on the outcome for the previous animal.

4. Observation Period:

Animals were observed for 14 days for any signs of toxicity.[1]

5. Endpoints:

Mortality.

Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).

Body weight changes.

Gross necropsy at the end of the study to examine major organs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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